molecular formula C27H31N3O3 B2902111 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-75-5

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2902111
CAS No.: 1005297-75-5
M. Wt: 445.563
InChI Key: VOXYWLLYHAWWEO-UHFFFAOYSA-N
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Description

This compound features a complex structure combining a 2,3-dihydroindole core, a 4-(dimethylamino)phenyl group, and a 2-methoxyphenoxy acetamide moiety.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-29(2)22-14-12-21(13-15-22)24(30-17-16-20-8-4-5-9-23(20)30)18-28-27(31)19-33-26-11-7-6-10-25(26)32-3/h4-15,24H,16-19H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXYWLLYHAWWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C27H27N5O4
  • Molecular Weight : 485.53 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the indole moiety is particularly noteworthy, as indole derivatives are known for their diverse pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Topoisomerase Inhibition :
    • Similar to other indole derivatives, this compound may inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells by inducing DNA damage and preventing proper cell cycle progression .
  • Antiproliferative Activity :
    • Studies have shown that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines, including HeLa (cervical adenocarcinoma) and A2780 (ovarian carcinoma). These effects are often mediated through the induction of apoptosis pathways .
  • Neuropharmacological Effects :
    • The dimethylamino group suggests potential interactions with neurotransmitter systems, possibly affecting serotonin or dopamine pathways, which could be relevant for treating neuropsychiatric disorders .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell growth in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Topoisomerase II inhibition
A27804.5Induction of apoptosis
MSTO-211H6.0Cell cycle arrest

These results suggest a promising profile for further development as an anticancer agent.

In Vivo Studies

While specific in vivo studies on this compound were not detailed in the search results, related compounds have shown efficacy in animal models:

  • Tumor Growth Inhibition : Animal studies with similar indole derivatives have reported significant reductions in tumor size and improved survival rates.
  • Toxicity Profiles : Safety assessments indicate that these compounds often exhibit tolerable toxicity levels, making them suitable candidates for further clinical evaluation.

Case Studies

  • Case Study on Indole Derivatives :
    • A study involving a series of indole-based compounds highlighted their effectiveness against various cancers, demonstrating that modifications to the indole structure can enhance potency and selectivity against tumor cells .
  • Clinical Relevance :
    • Ongoing clinical trials are exploring the use of topoisomerase inhibitors in combination therapies for resistant cancer types, underscoring the relevance of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methoxyphenoxy)acetamide ()
  • Molecular Formula : C23H22N2O5S vs. Target Compound (estimated C28H30N3O3).
  • Key Differences : Sulfonyl group (‑SO2‑) vs. ethyl-linked dihydroindole in the target compound.
N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide ()
  • Molecular Formula : C26H26F3N3O.
  • Key Differences: Trifluoromethyl benzamide vs. methoxyphenoxy acetamide.
  • Impact : The trifluoromethyl group increases metabolic stability and electronegativity, favoring hydrophobic interactions in binding pockets. However, the acetamide in the target compound may offer better hydrogen-bonding flexibility.

Pharmacological Analogues

Orexin-1 Receptor Antagonists ()

Compounds like 9d (2-[4-(dimethylamino)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide) share the dimethylaminophenyl motif.

  • Activity : Demonstrated CNS permeability and solubility due to polar hydroxyl groups.
  • Divergence: The target compound’s dihydroindole and methoxyphenoxy groups may enhance selectivity for non-CNS targets (e.g., peripheral receptors) due to increased steric bulk.
Anti-COVID-19 Agents ()

Morpholinosulfonyl-containing acetamides (e.g., 5j, 5k) emphasize the role of sulfonyl groups in viral protease inhibition.

  • Contrast: The target compound lacks sulfonyl groups but includes a methoxyphenoxy moiety, which could modulate interactions with viral entry proteins via π-π stacking.

Structural and Conformational Analysis

N-Substituted 2-Arylacetamides ()

Crystal structures of dichlorophenylacetamide derivatives reveal conformational flexibility influenced by substituents.

  • Key Insight: The dihydroindole and dimethylamino groups in the target compound may enforce specific dihedral angles, optimizing binding to planar active sites (e.g., kinases or GPCRs).

Data Tables

Table 1. Key Physicochemical Comparisons

Compound Molecular Formula Molar Mass (g/mol) Notable Substituents LogP (Predicted)
Target Compound ~C28H30N3O3 ~456.5 Dihydroindole, dimethylamino ~3.2
Compound C26H26F3N3O 453.5 Trifluoromethyl benzamide ~4.1
Compound C23H22N2O5S 438.5 Sulfonyl, methoxyphenoxy ~2.8
(9d) C18H22N2O3 314.4 Hydroxy, methoxyphenyl ~1.9

Table 2. Pharmacological Relevance of Analogues

Compound Type Target/Activity Structural Advantage Reference
Orexin-1 Antagonists CNS receptors Polar groups enhance solubility and permeability
Anti-COVID-19 Agents Viral proteases Sulfonyl groups for enzyme inhibition
N-Substituted Acetamides Antibacterial analogs Structural mimicry of benzylpenicillin

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